(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within their structure This particular compound is characterized by its complex structure, which includes a benzyl group, an ethoxyethyl group, and a benzamide moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit broad-spectrum biological effects . They have been used in the development of anti-tubercular compounds , and have shown inhibitory effects against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit certain enzymes . For instance, some benzothiazole derivatives have shown inhibitory activity against cyclooxygenases (COX-1, COX-2) enzymes .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-inflammatory properties and anti-tubercular activity .
Pharmacokinetics
It’s worth noting that the pharmacokinetic and metabolic behaviors in the body are often linked to the physical properties of a compound .
Result of Action
Benzothiazole derivatives have been found to alleviate symptoms in certain disease models .
Action Environment
The action of benzothiazole derivatives can be influenced by various factors, including the presence of other compounds and the physiological state of the organism .
Preparation Methods
The synthesis of (Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be achieved through several synthetic routes. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms the intermediate N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further reacted with an ethoxyethyl group to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole ring. Common reagents for these reactions include halides and amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Benzothiazole derivatives, including this compound, have shown promise as potential anticancer and anti-inflammatory agents. They exhibit activity against various cancer cell lines and can modulate inflammatory pathways.
Comparison with Similar Compounds
(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: can be compared with other benzothiazole derivatives, such as:
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: This compound exhibits similar anticancer and anti-inflammatory activities but differs in its specific substituents and overall structure.
N-benzylidene-6-nitrobenzo[d]thiazol-2-amine: Another benzothiazole derivative with potential biological activities, used as an intermediate in the synthesis of more complex molecules.
The uniqueness of This compound
Properties
IUPAC Name |
4-benzyl-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-2-29-17-16-27-22-10-6-7-11-23(22)30-25(27)26-24(28)21-14-12-20(13-15-21)18-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSULMIQFFYUHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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